

Application of Decabromodiphenyl Oxide in High Impact Polystyrene (HIPS)

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Compound of Interest		
Compound Name:	Decabromodiphenyl oxide	
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Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Decabromodiphenyl oxide (DBDPO), a widely utilized brominated flame retardant, is frequently incorporated into High Impact Polystyrene (HIPS) to enhance its fire-resistant properties. HIPS, a versatile and cost-effective thermoplastic, is inherently flammable, which restricts its use in applications where fire safety is a critical concern, such as in electronic housings, building materials, and automotive components. The addition of DBDPO, often in conjunction with a synergist like antimony trioxide (Sb₂O₃), significantly improves the flame retardancy of HIPS, enabling its use in these demanding applications.

This document provides detailed application notes and experimental protocols for the utilization of **decabromodiphenyl oxide** in HIPS. It is intended to serve as a comprehensive resource for researchers and professionals involved in the development and characterization of flame-retardant polymer formulations.

Mechanism of Flame Retardancy

The primary flame retardant mechanism of **decabromodiphenyl oxide** in HIPS is a gas-phase radical quenching process.[1][2] When the HIPS/DBDPO composite is exposed to a heat source, it undergoes thermal decomposition. DBDPO releases bromine radicals (Br•) into the gaseous phase.[2] These highly reactive bromine radicals interfere with the combustion chain



reactions by scavenging the flammable hydrogen (H•) and hydroxyl (OH•) radicals, which are essential for flame propagation. This "quenching" effect disrupts the combustion process, leading to flame inhibition and self-extinguishing properties.[2]

The presence of antimony trioxide (Sb₂O₃) as a synergist enhances the efficiency of DBDPO. [3] At elevated temperatures, Sb₂O₃ reacts with the hydrobromic acid (HBr) formed from the decomposition of DBDPO to produce antimony trihalides (e.g., SbBr₃).[4] These antimony compounds are more effective at scavenging the flame-propagating radicals in the gas phase than HBr alone, thus amplifying the flame retardant effect.[1][4]

Data Presentation

The following tables summarize the quantitative data on the formulations and properties of HIPS with **decabromodiphenyl oxide** and antimony trioxide.

Table 1: Formulations of Flame-Retardant HIPS

Formulation ID	HIPS (wt%)	Decabromodipheny I Oxide (wt%)	Antimony Trioxide (wt%)
HIPS-Control	100	0	0
HIPS-FR1	85	12	3
HIPS-FR2	80	15	5
HIPS-FR3	75	20	5

Table 2: Flame Retardancy and Mechanical Properties of HIPS Formulations

Formulation ID	UL 94 Rating (1.6 mm)	Izod Impact Strength (J/m)	Tensile Strength (MPa)
HIPS-Control	НВ	45	32
HIPS-FR1	V-0	38	29
HIPS-FR2	V-0	35	27
HIPS-FR3	V-0	32	25



Table 3: Thermal Properties of HIPS Formulations

Formulation ID	Onset Decomposition Temp. (°C) (TGA)	Peak Decomposition Temp. (°C) (TGA)
HIPS-Control	~380	~430
HIPS-FR1	~350	~410
HIPS-FR2	~345	~405
HIPS-FR3	~340	~400

Experimental Protocols Preparation of HIPS/DBDPO/Sb₂O₃ Composites by Melt Blending

This protocol describes the preparation of flame-retardant HIPS composites using a twin-screw extruder.

Materials:

- High Impact Polystyrene (HIPS) pellets
- Decabromodiphenyl oxide (DBDPO) powder
- Antimony trioxide (Sb₂O₃) powder

Equipment:

- Twin-screw extruder with a temperature controller
- Gravimetric or volumetric feeders
- · Water bath for cooling the extrudate
- Pelletizer



Procedure:

- Drying: Dry the HIPS pellets in a vacuum oven at 80°C for 4 hours to remove any residual moisture.
- Premixing: Thoroughly premix the dried HIPS pellets, DBDPO powder, and Sb₂O₃ powder in the desired weight ratios (as specified in Table 1) in a plastic bag or a blender.
- Extrusion:
 - Set the temperature profile of the twin-screw extruder. A typical temperature profile for HIPS is from 180°C at the feeding zone to 220°C at the die.
 - Set the screw speed to a suitable range, typically 100-200 RPM.
 - Feed the premixed material into the extruder using a gravimetric or volumetric feeder at a constant rate.
- · Cooling and Pelletizing:
 - Pass the molten extrudate from the die through a water bath to cool and solidify it.
 - Feed the cooled strand into a pelletizer to produce composite pellets.
- Drying: Dry the resulting pellets in a vacuum oven at 80°C for 4 hours before further processing or testing.

Evaluation of Flame Retardancy: UL 94 Vertical Burning Test

This protocol outlines the procedure for determining the flammability characteristics of the prepared HIPS composites according to the UL 94 standard.

Materials:

• Test specimens (typically 125 mm x 13 mm x 1.6 mm) injection molded from the composite pellets.



- Laboratory burner (Bunsen burner)
- Surgical cotton
- Timer
- Fume hood

- Specimen Conditioning: Condition the test specimens at 23 ± 2°C and 50 ± 5% relative humidity for at least 48 hours prior to testing.
- Test Setup:
 - Mount a specimen vertically by its upper end in a clamp.
 - Place a layer of dry surgical cotton 300 mm below the lower end of the specimen.
- Flame Application:
 - Adjust the burner to produce a 20 mm high blue flame.
 - Apply the flame to the center of the lower edge of the specimen for 10 seconds.
 - Remove the flame and record the afterflame time (t1).
- Second Flame Application:
 - Immediately after the flaming combustion ceases, reapply the flame for another 10 seconds.
 - Remove the flame and record the afterflame time (t2) and the afterglow time (t3).
- Observations:
 - Record whether the flaming drips ignite the cotton below.
 - Record if the specimen burns up to the holding clamp.



Classification: Classify the material as V-0, V-1, or V-2 based on the UL 94 criteria. For a V-0 rating, the afterflame time for each individual specimen should not exceed 10 seconds, the total afterflame time for any set of five specimens should not exceed 50 seconds, and no flaming drips should ignite the cotton.

Mechanical Testing: Izod Impact Strength (ASTM D256)

This protocol describes the determination of the Izod impact strength of the HIPS composites.

Materials:

 Test specimens (typically 63.5 mm x 12.7 mm x 3.2 mm with a V-notch) injection molded from the composite pellets.

Equipment:

- Pendulum impact testing machine (Izod tester)
- Notching machine
- Micrometer

- Specimen Preparation and Conditioning:
 - Prepare notched specimens according to the dimensions specified in ASTM D256.[5][6][7]
 - Condition the specimens at $23 \pm 2^{\circ}$ C and $50 \pm 5\%$ relative humidity for at least 40 hours. [7]
- Test Procedure:
 - Measure the width and remaining thickness of each specimen at the notch.
 - Securely clamp the specimen vertically in the vise of the Izod impact tester with the notch facing the direction of the pendulum strike.[5][6]
 - Raise the pendulum to its starting position and release it.



- The pendulum will swing and strike the specimen, causing it to fracture.
- Record the energy absorbed to break the specimen, which is indicated on the machine's scale.
- Calculation:
 - Calculate the Izod impact strength by dividing the absorbed energy by the thickness of the specimen. The result is typically expressed in Joules per meter (J/m).

Mechanical Testing: Tensile Properties (ASTM D638)

This protocol details the procedure for determining the tensile properties of the HIPS composites.

Materials:

• Test specimens (dumbbell-shaped, Type I) injection molded from the composite pellets.

Equipment:

- Universal Testing Machine (UTM) with a suitable load cell
- Extensometer
- Calipers

- Specimen Preparation and Conditioning:
 - Prepare dumbbell-shaped specimens according to the dimensions specified in ASTM D638 for Type I specimens.[8][9][10]
 - \circ Condition the specimens at 23 ± 2°C and 50 ± 5% relative humidity for at least 40 hours.
- Test Procedure:
 - Measure the width and thickness of the gauge section of each specimen.[11]



- Mount the specimen in the grips of the Universal Testing Machine.
- Attach an extensometer to the gauge section of the specimen to measure strain.
- Set the crosshead speed. For rigid and semi-rigid plastics, a speed of 5 mm/min is common.
- Start the test and record the load and elongation data until the specimen fractures.
- Calculation:
 - From the stress-strain curve, determine the tensile strength (maximum stress), tensile modulus (slope of the initial linear portion), and elongation at break.

Thermal Analysis: Thermogravimetric Analysis (TGA)

This protocol is for evaluating the thermal stability of the HIPS composites.

Materials:

• A small sample (5-10 mg) of the composite material.

Equipment:

Thermogravimetric Analyzer (TGA)

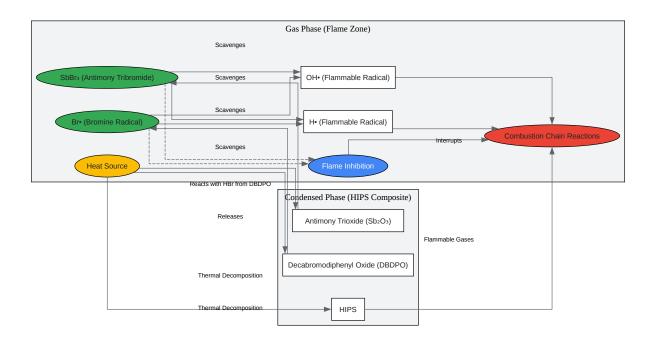
- Sample Preparation: Place a small, representative sample of the composite material into the TGA sample pan.
- TGA Measurement:
 - Place the sample pan in the TGA furnace.
 - Heat the sample from room temperature to a final temperature (e.g., 600°C) at a constant heating rate (e.g., 10°C/min) under a controlled atmosphere (typically nitrogen).
 - Continuously record the sample weight as a function of temperature.



- Data Analysis:
 - Plot the weight loss versus temperature curve.
 - Determine the onset decomposition temperature (the temperature at which significant weight loss begins) and the peak decomposition temperature (the temperature at which the rate of weight loss is maximum, obtained from the derivative of the TGA curve).

Mandatory Visualization

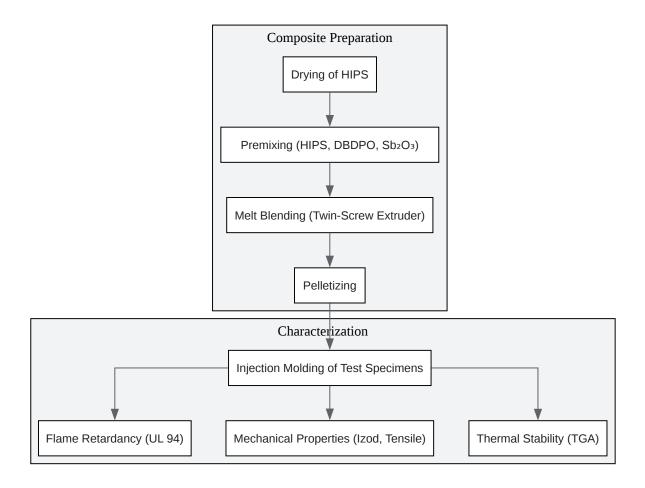




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Caption: Flame retardant mechanism of DBDPO and Sb₂O₃ in HIPS.





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Caption: Experimental workflow for HIPS/DBDPO composite preparation and testing.

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